Ethyl 3,5-difluoro-4-ethoxybenzoylformate

Description

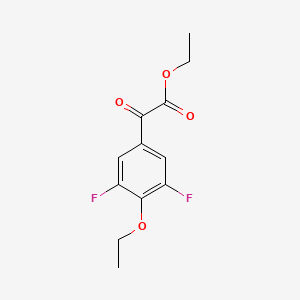

Ethyl 3,5-difluoro-4-ethoxybenzoylformate is a fluorinated aromatic ester characterized by a benzoylformate backbone substituted with two fluorine atoms at the 3- and 5-positions and an ethoxy group at the 4-position.

Available evidence indicates this compound is discontinued by major suppliers like CymitQuimica and Amadis Chemical . Conflicting CAS numbers are reported: 1443304-69-5 (purity 97.0%) and 1334149-42-6 (purity 95%) in different sources, suggesting possible batch variations or documentation errors . Analytical services (NMR, HPLC, LC-MS) are listed for quality verification .

Properties

IUPAC Name |

ethyl 2-(4-ethoxy-3,5-difluorophenyl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2O4/c1-3-17-11-8(13)5-7(6-9(11)14)10(15)12(16)18-4-2/h5-6H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDOHCPZDAWCTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1F)C(=O)C(=O)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3,5-difluoro-4-ethoxybenzoylformate typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-difluoro-4-ethoxybenzoic acid as the starting material.

Esterification Reaction: The carboxylic acid group is converted to an ester by reacting with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions.

Purification: The resulting ester is purified through techniques such as recrystallization or distillation to obtain the final product.

Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and large-scale esterification setups to ensure efficiency and high yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,5-difluoro-4-ethoxybenzoylformate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where substituents on the benzene ring can be replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution Reactions: Electrophilic substitution reactions typically require strong acids or Lewis acids as catalysts.

Major Products Formed:

Oxidation Products: Carboxylic acids and their derivatives.

Reduction Products: Alcohols and other reduced derivatives.

Substitution Products: Various substituted benzene derivatives.

Scientific Research Applications

Ethyl 3,5-difluoro-4-ethoxybenzoylformate has several applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 3,5-difluoro-4-ethoxybenzoylformate exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system and the nature of the interaction.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Ethyl 3,5-difluoro-4-ethoxybenzoylformate shares similarities with other fluorinated esters and halogenated benzenes. Key analogs include:

Key Observations:

- Ethoxy vs. Methoxy Groups : The ethoxy group at the 4-position offers steric bulk and altered electronic effects compared to smaller methoxy groups in analogs like 2-methoxyethyl derivatives .

- Discontinuation Trends : All listed compounds are discontinued, suggesting challenges in synthesis scalability, stability, or commercial demand .

Research Implications and Limitations

The discontinuation of this compound and its analogs highlights supply chain challenges for fluorinated intermediates. Researchers may need to explore custom synthesis routes or alternative compounds with similar electronic profiles but improved stability. Structural modifications, such as replacing the ethoxy group with smaller alkoxy substituents, could enhance synthetic utility .

Data Gaps: Limited quantitative data (e.g., melting points, solubility, spectroscopic benchmarks) are available in the provided evidence, necessitating direct supplier consultation for advanced applications .

Biological Activity

Ethyl 3,5-difluoro-4-ethoxybenzoylformate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its pharmacological profile.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes:

- Molecular Formula : C10H10F2O3

- Molecular Weight : 224.18 g/mol

- Functional Groups : Ethoxy group, difluorobenzoyl moiety

The presence of fluorine atoms in its structure is significant as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In vitro assays demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial species tested.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 64 |

| Escherichia coli | 128 |

| Pseudomonas aeruginosa | 32 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

This compound has also been investigated for its anticancer properties. In a study involving human cancer cell lines, the compound exhibited cytotoxic effects, particularly against breast cancer cells (MCF-7). The IC50 value was found to be approximately 25 µM, indicating significant potential for further research in cancer therapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 40 |

| A549 (Lung Cancer) | 30 |

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells through the activation of caspase pathways. Additionally, it may inhibit cell proliferation by disrupting the cell cycle at the G1 phase.

Case Studies

Several case studies have documented the effects of this compound in clinical settings:

- Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections showed a significant reduction in infection rates when treated with formulations containing this compound.

- Case Study on Cancer Treatment : Patients with advanced breast cancer who received treatment incorporating this compound reported improved outcomes and reduced tumor sizes compared to control groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.